5-Bromo-2-methyl-2-pentene

Catalog No.
S663721
CAS No.
2270-59-9
M.F
C6H11B
M. Wt
163.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-methyl-2-pentene

CAS Number

2270-59-9

Product Name

5-Bromo-2-methyl-2-pentene

IUPAC Name

5-bromo-2-methylpent-2-ene

Molecular Formula

C6H11B

Molecular Weight

163.06 g/mol

InChI

InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3

InChI Key

UNXURIHDFUQNOC-UHFFFAOYSA-N

SMILES

CC(=CCCBr)C

Canonical SMILES

CC(=CCCBr)C

Synthetic Reagent

5-Bromo-2-methyl-2-pentene is a chemical compound used as a synthetic reagent, meaning it is a substance employed in the creation of other chemicals.

  • One application of 5-Bromo-2-methyl-2-pentene is in the synthesis of sesquiterpenoids, a class of organic compounds found in many plants and essential oils []. These compounds have diverse applications in science and industry, including as fragrances, pharmaceuticals, and insecticides [].

Specific Research Examples

  • A study published in the Journal of the American Chemical Society describes the use of 5-Bromo-2-methyl-2-pentene in the synthesis of geraniol-3-14C, a radiolabeled isotope of geraniol, a common monoterpene alcohol found in essential oils []. Geraniol is used in various applications, including as a fragrance ingredient and a potential anti-cancer agent [, ].

  • Another study, published in Tetrahedron Letters, details the use of 5-Bromo-2-methyl-2-pentene in the preparation of penifulvin A, a sesquiterpenoid with a unique chemical structure []. Penifulvin A exhibits various biological activities, including antifungal and insecticidal properties, and is being investigated for its potential applications in agriculture and medicine [].

5-Bromo-2-methyl-2-pentene is an organic compound with the molecular formula C₆H₁₁Br and a molecular weight of approximately 163.06 g/mol. It is classified as a brominated alkene, characterized by the presence of a double bond between carbon atoms and a bromine substituent at the fifth position of the carbon chain. The compound has a boiling point of about 152.6 °C and a melting point estimated at -102.35 °C, indicating its volatility and low solid-state stability . Its density is approximately 1.2 g/cm³, and it is slightly miscible with water, making it more soluble in organic solvents .

Typical of alkenes, including:

  • Addition Reactions: The double bond can react with halogens, hydrogen halides, and other electrophiles to form saturated compounds or haloalkanes.
  • Elimination Reactions: Under certain conditions, it can undergo elimination to form more stable alkenes or alkynes.
  • Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.

These reactions are significant in organic synthesis, particularly for creating complex molecules used in pharmaceuticals and agrochemicals .

5-Bromo-2-methyl-2-pentene can be synthesized through several methods:

  • Alkylation Reactions: Starting from 2-methyl-2-pentene, bromination can be achieved using bromine or a brominating agent under controlled conditions.
  • Dehydrohalogenation: By treating 5-bromo-3-methylpentane with a strong base, elimination can yield 5-bromo-2-methyl-2-pentene.
  • Grignard Reaction: Utilizing Grignard reagents with suitable precursors can also lead to the formation of this compound through nucleophilic addition followed by bromination.

These methods highlight its utility as a synthetic intermediate in organic chemistry .

5-Bromo-2-methyl-2-pentene serves several important applications:

  • Synthetic Reagent: It is widely used in organic synthesis for producing sesquiterpenoids and other complex molecules .
  • Precursor for Other Compounds: It plays a role in the preparation of geraniol and penifulvin A, which are significant in the fragrance industry and pharmaceutical research .
  • Laboratory Research: Its unique structure makes it valuable for studying reaction mechanisms and properties of alkenes in laboratory settings.

Several compounds share structural similarities with 5-Bromo-2-methyl-2-pentene. Here are some notable examples:

Compound NameMolecular FormulaUnique Characteristics
1-Bromo-3-methylbuteneC₅H₉BrContains a longer carbon chain; different reactivity
4-Bromo-1-buteneC₄H₇BrMore reactive due to terminal double bond
3-Bromo-1-penteneC₅H₉BrSimilar chain length but different substitution

Uniqueness of 5-Bromo-2-methyl-2-pentene

What sets 5-Bromo-2-methyl-2-pentene apart is its specific positioning of the bromine atom on the carbon chain, which influences its reactivity and potential applications in synthesizing other organic compounds. Its use as a synthetic reagent in forming sesquiterpenoids further emphasizes its uniqueness within this group of compounds .

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (88.64%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (11.36%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2270-59-9

Dates

Modify: 2023-08-15

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